6-Bromo-2-chloro-3-methoxyphenol
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Overview
Description
6-Bromo-2-chloro-3-methoxyphenol is an aromatic compound with a phenolic structure It is characterized by the presence of bromine, chlorine, and methoxy groups attached to a benzene ring
Mechanism of Action
Target of Action
Similar compounds have been used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
Boronic acids, such as (6-bromo-2-chloro-3-methoxyphenyl)boronic acid , are known to be involved in Suzuki–Miyaura cross-coupling reactions . These reactions are widely applied in carbon–carbon bond-forming reactions, which could suggest a potential interaction of 6-Bromo-2-chloro-3-methoxyphenol with carbon-containing compounds in the body .
Biochemical Pathways
The compound’s potential involvement in suzuki–miyaura cross-coupling reactions could imply its role in modifying biochemical pathways involving carbon–carbon bond formation.
Pharmacokinetics
It’s worth noting that the compound’s molecular weight (2653 g/mol ) falls within the range generally favorable for oral bioavailability in drug design.
Result of Action
A compound with a similar structure, 4-bromo-2-methoxyphenol, has been reported as a slow, tight binding inhibitor of inha, the enoyl-acyl carrier protein reductase from mycobacterium tuberculosis . This suggests that this compound might also have inhibitory effects on certain enzymes.
Action Environment
(6-bromo-2-chloro-3-methoxyphenyl)boronic acid is recommended to be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions could affect the stability of similar compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloro-3-methoxyphenol typically involves the bromination and chlorination of 3-methoxyphenol. One common method is the electrophilic aromatic substitution reaction, where 3-methoxyphenol is treated with bromine and chlorine under controlled conditions to introduce the bromine and chlorine atoms at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, such as temperature, solvent, and concentration of reagents, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-chloro-3-methoxyphenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group.
Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine or chlorine atoms.
Oxidation Reactions: The major product is 6-Bromo-2-chloro-3-hydroxyphenol.
Reduction Reactions: The major products are dehalogenated phenols.
Scientific Research Applications
6-Bromo-2-chloro-3-methoxyphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-methoxyphenol
- 6-Bromo-2-chloro-3-hydroxyphenol
- 2,6-Dichloropyridine-3-carboxylic acid
Uniqueness
6-Bromo-2-chloro-3-methoxyphenol is unique due to the specific arrangement of bromine, chlorine, and methoxy groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
6-bromo-2-chloro-3-methoxyphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO2/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3,10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRDRUJEABUFPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682118 |
Source
|
Record name | 6-Bromo-2-chloro-3-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.48 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228957-06-9 |
Source
|
Record name | 6-Bromo-2-chloro-3-methoxyphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228957-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2-chloro-3-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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